Hafnium sulfate

Übersicht

Beschreibung

Hafnium sulfate is a chemical compound with the formula Hf(SO₄)₂. It is a sulfate salt of hafnium, a transition metal known for its high melting point and resistance to corrosion. This compound is used in various industrial applications, including textiles, where it imparts fire resistance and impermeability to fabrics .

Wirkmechanismus

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

This compound interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hafnium sulfate can be synthesized through hydrothermal synthesis. This involves reacting hafnium oxide (HfO₂) with sulfuric acid (H₂SO₄) under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{HfO}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Hf(SO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of hafnium oxide and concentrated sulfuric acid to the boiling point in a round-bottomed flask with a reflux cooler. This method ensures the complete reaction of hafnium oxide with sulfuric acid, yielding this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hafnium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less documented compared to other hafnium compounds.

Common Reagents and Conditions:

Dehydration: Heating at temperatures up to 850°C.

Oxidation: Typically involves exposure to oxidizing agents under controlled conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Materials Science

Hafnium sulfate is primarily used in the synthesis of hafnium oxide (HfO₂) thin films, which are crucial for various electronic applications due to their high dielectric constant and stability.

Thin Film Deposition

- Methodology : this compound solutions can be deposited using spin-coating techniques to create uniform, dense thin films.

- Properties : These films are X-ray amorphous up to 700 °C and can be patterned using radiation-sensitive peroxide ligands, enhancing their applicability in microelectronics .

| Parameter | Value |

|---|---|

| Thermal Stability | Up to 700 °C |

| Film Density | High |

| Patterning Capability | Yes (UV/electron beam) |

Nanotechnology

In nanotechnology, this compound is utilized for the synthesis of hafnium-based nanoparticles, which have shown promise in various applications, particularly in cancer treatment and imaging.

Nanoparticle Synthesis

- Application : Functionalized hafnium oxide nanoparticles (NBTXR3) have been developed to enhance the effects of radiotherapy in cancer treatment.

- Mechanism : These nanoparticles act as contrast agents for imaging and improve tissue response during radiotherapy .

| Application | Details |

|---|---|

| Cancer Treatment | Enhances radiotherapy effects |

| Imaging | Acts as a contrast agent |

Biomedical Applications

This compound has significant potential in biomedical fields, especially concerning its biocompatibility and osteogenic properties.

Osteogenic Capabilities

- Hafnium compounds have been studied for their ability to promote osteoblast formation and enhance bone tissue regeneration.

- Case studies indicate positive outcomes in the integration of hafnium coatings on titanium implants, improving osseointegration .

| Study Focus | Outcome |

|---|---|

| Bone Tissue Regeneration | Positive osteoblast formation |

| Implant Integration | Improved osseointegration |

Chemical Research

Research on this compound also extends to its role in understanding chemical speciation in aqueous solutions. This is crucial for developing better methods for synthesizing hafnium-based materials.

Speciation Studies

- Studies have shown that the speciation of hafnium changes significantly in sulfate solutions, affecting the properties of precipitates formed during chemical processes .

| Study Aspect | Findings |

|---|---|

| Speciation Dynamics | Significant changes observed |

| Precipitate Properties | Dependent on solution conditions |

Case Study 1: Hafnium Nanoparticles in Cancer Therapy

A systematic review highlighted the use of hafnium-based nanoparticles in targeted radiotherapy. The study evaluated 12 articles focusing on cell proliferation and therapeutic efficacy, concluding that hafnium compounds enhance treatment outcomes significantly .

Case Study 2: Thin Films for Electronics

Research demonstrated that thin films derived from this compound solutions exhibit superior electronic properties. The films were characterized using SAXS and Raman spectroscopy, revealing critical insights into their structural integrity and performance under various conditions .

Vergleich Mit ähnlichen Verbindungen

- Zirconium sulfate (Zr(SO₄)₂)

- Hafnium selenate (Hf(SeO₄)₂)

- Hafnium tellurate (Hf(TeO₄)₂)

These compounds share similar preparation methods and chemical properties but differ in their specific applications and stability under various conditions .

Eigenschaften

CAS-Nummer |

15823-43-5 |

|---|---|

Molekularformel |

H2HfO4S |

Molekulargewicht |

276.57 g/mol |

IUPAC-Name |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

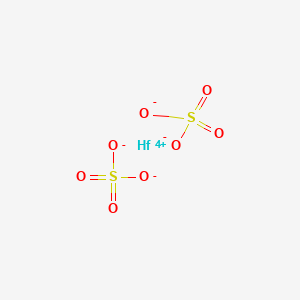

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

Kanonische SMILES |

OS(=O)(=O)O.[Hf] |

Key on ui other cas no. |

15823-43-5 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.